Regioisomeric Switch: [2,3-c] vs. [2,3-b] Thienopyridine Scaffold in HIV Inhibitor Potency
During optimization of thienopyridine carboxamides as HIV regulatory complex inhibitors, migrating from the thieno[2,3-b]pyridine scaffold to the thieno[2,3-c]pyridine regioisomer improved potency by >100-fold in both reporter gene and HIV infectivity assays [1]. The [2,3-c] analogs achieved single-digit nanomolar activity, establishing this regioisomer as the preferred scaffold for this therapeutic class.
| Evidence Dimension | HIV inhibition potency |
|---|---|
| Target Compound Data | Single-digit nanomolar IC50 in reporter and HIV infectivity assays |
| Comparator Or Baseline | Thieno[2,3-b]pyridine analogs (original screening hits) |
| Quantified Difference | >100-fold improvement |
| Conditions | Cell-based reporter assay and HIV infectivity assays |
Why This Matters
This >100-fold potency differential demonstrates that the [2,3-c] regioisomer is not interchangeable with [2,3-b] analogs; procurement of the correct scaffold directly enables access to validated high-potency SAR trajectories.
- [1] Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. Antimicrobial Agents and Chemotherapy, 2017, 61(7): e02366-16. View Source
